Predicted Lipophilicity (LogP) vs. Saturated N-Alkylpiperidin-2-one Analogs
Computational estimates place the LogP of 3-(but-3-en-1-yl)piperidin-2-one between 1.2 and 1.5 . While experimental values for this specific compound are not published, this predicted range is lower than would be anticipated for saturated N-alkyl analogs of similar carbon count. For reference, the fragment δ-valerolactam (piperidin-2-one) alone has a significantly lower LogP, and N-butylpiperidin-2-one is expected to be more lipophilic; the terminal alkene in the butenyl chain introduces a polarizable region that moderates the overall hydrophobicity relative to its fully saturated counterpart.
| Evidence Dimension | Predicted LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP 1.2–1.5 (predicted, computational) |
| Comparator Or Baseline | N-Butylpiperidin-2-one: LogP estimated >1.5 (by fragment addition); Piperidin-2-one (δ-valerolactam): LogP approx. -0.5 to 0.0 |
| Quantified Difference | Approximately 0.5–1.0 LogP unit reduction compared to N-butylpiperidin-2-one; approximately 1.5–2.0 LogP unit increase compared to unsubstituted piperidin-2-one. |
| Conditions | In silico prediction models; no standardized experimental measurement available for the target compound. |
Why This Matters
For procurement, the intermediate LogP range implies that 3-(but-3-en-1-yl)piperidin-2-one offers a distinct lipophilicity window compared to both the polar parent lactam and the more hydrophobic saturated N-alkyl analogs, influencing its selection for parallel medicinal chemistry libraries where balanced hydrophobicity is critical.
